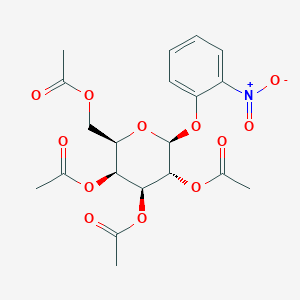

叔丁基5-苄氧羰基氨基-2(S)-叔丁氧羰基氨基-4(R)-羟基戊酸酯

描述

Synthesis Analysis

The synthesis of compounds similar to tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate involves stereocontrolled and enantioselective methodologies, ensuring the formation of compounds with specific stereochemistry. For instance, a stereocontrolled synthesis approach was utilized for the synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a compound with similarities to the one , highlighting the importance of stereocontrol in synthesizing complex organic molecules (Nadin et al., 2001). Additionally, enantioselective synthesis techniques are pivotal, as demonstrated in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, emphasizing the role of iodolactamization in achieving high functionalization and efficiency (Campbell et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending the chemical behavior of a compound. X-ray crystallography studies provide insights into the molecular packing and hydrogen bonding patterns, which are essential for predicting reactivity and interaction with other molecules. For instance, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray studies, revealing significant details about its stereochemistry and molecular interactions (Didierjean et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate and similar compounds often rely on the presence of functional groups that facilitate reactions such as cycloadditions, rearrangements, and substitutions. The hetero-Cope rearrangement, for example, provides an efficient pathway for the synthesis of complex molecules with high stereocontrol, demonstrating the versatility of these compounds in synthetic chemistry (Marx & Rassat, 2002).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Studies on compounds with similar structures can provide valuable information on how structural variations affect these properties. For example, the analysis of differentially protected cyclopentacin derivatives highlights the impact of molecular modifications on solubility and stability, which are critical for their application in various fields (Aye et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate. The synthesis and characterization of orthogonally protected diamino acids showcase the importance of protective groups in modulating the reactivity and facilitating the synthesis of complex molecules (Czajgucki et al., 2003).

科学研究应用

苯甲基环己基氨基甲酸酯的合成

Campbell等人的研究(2009)详细介绍了苯甲基环己基氨基甲酸酯的对映选择性合成,苯甲基环己基氨基甲酸酯是强效CCR2拮抗剂的一种中间体,在关键碘内酰胺化步骤中使用叔丁基5-苄氧羰基氨基-2(S)-叔丁氧羰基氨基-4(R)-羟基戊酸酯。该化合物在高效合成途径中的作用突出了其在药物化学中的重要性,尤其是在靶向治疗的开发中 (Campbell et al., 2009).

依地尼类似物的生产

Czajgucki等人(2003)在合成乙基4-[(苄氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸酯中使用了叔丁基5-苄氧羰基氨基-2(S)-叔丁氧羰基氨基-4(R)-羟基戊酸酯。这些化合物对于合成依地尼类似物(一类抗生素)至关重要,突出了该化合物在抗生素研究中的作用 (Czajgucki et al., 2003).

二肽等排体的合成

Nadin等人(2001)报道了使用叔丁基5-苄氧羰基氨基-2(S)-叔丁氧羰基氨基-4(R)-羟基戊酸酯合成了对应于Phe-Phe的羟基乙烯二肽等排体。该研究说明了该化合物在创建二肽等排体中的用途,而二肽等排体在肽和蛋白质研究中很有价值 (Nadin et al., 2001).

Stemofoline前体的开发

Thomas和Vickers (2009)在开发Stemofoline的潜在前体时使用了叔丁基5-苄氧羰基氨基-2(S)-叔丁氧羰基氨基-4(R)-羟基戊酸酯,Stemofoline是一种具有显著生物活性的二萜生物碱。这证明了该化合物在合成复杂天然产物中的作用 (Thomas & Vickers, 2009).

显色蛋白酶底物

Badalassi等人(2002)使用叔丁基5-苄氧羰基氨基-2(S)-叔丁氧羰基氨基-4(R)-羟基戊酸酯合成了显色蛋白酶底物,用于检测HIV蛋白酶活性。该应用对于生化分析和诊断工具的开发至关重要 (Badalassi et al., 2002).

属性

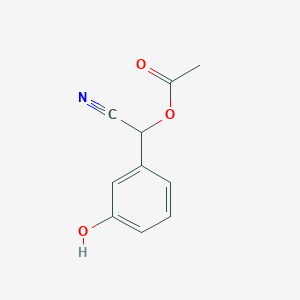

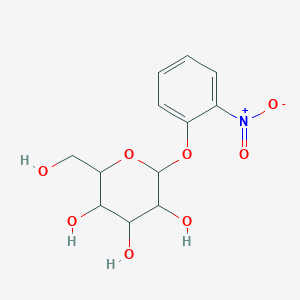

IUPAC Name |

tert-butyl (2S,4R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUZBCCYFRMNHR-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C[C@H](CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464606 | |

| Record name | tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |

CAS RN |

371972-14-4 | |

| Record name | tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

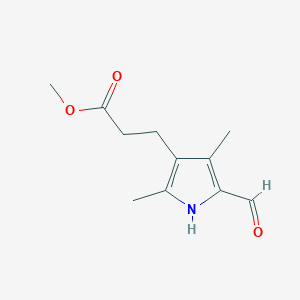

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)